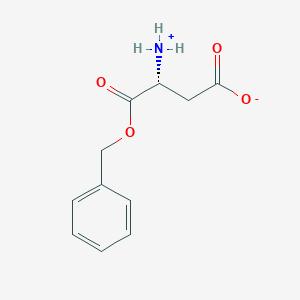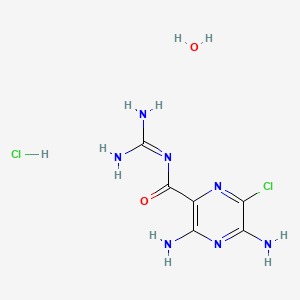
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate
Overview
Description
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is a chemical compound known for its significant applications in various scientific fields. It is commonly used as a selective T-type calcium channel blocker, an epithelial sodium channel blocker, and a selective inhibitor of urokinase plasminogen activator (uPA). This compound has a molecular formula of C6H8ClN7O · HCl · xH2O and a molecular weight of 266.09 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dicarbonyl compounds under acidic or basic conditions.
Chlorination: The next step involves the chlorination of the pyrazine ring. This is typically done using reagents such as thionyl chloride or phosphorus pentachloride.
Amidination: The amidino group is introduced through a reaction with cyanamide or its derivatives.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amidino and amino groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amidino group.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with nucleophiles such as amines.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Conducted in aqueous acidic or basic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis can lead to the formation of carboxylic acids and amines.
Scientific Research Applications
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving ion channels and transporters due to its ability to block specific channels.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to ion channel dysfunction.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily by blocking T-type calcium channels and epithelial sodium channels. This inhibition affects the flow of ions across cell membranes, which can alter cellular activity and signaling pathways. Additionally, its role as a selective inhibitor of urokinase plasminogen activator (uPA) makes it valuable in studies related to cancer and other diseases involving abnormal cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another well-known T-type calcium channel blocker with similar applications.
Benzamil: A derivative of amiloride with enhanced potency.
Epithelial Sodium Channel Blockers: Other compounds in this category include triamterene and spironolactone.
Uniqueness
N-Amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit multiple targets makes it a versatile tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH.H2O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;;/h(H4,8,9,13)(H4,10,11,14,15);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZJJRLYFQNCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17440-83-4 | |
| Record name | 2-Pyrazinecarboxamide, 3,5-diamino-N-(aminoiminomethyl)-6-chloro-, hydrochloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17440-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


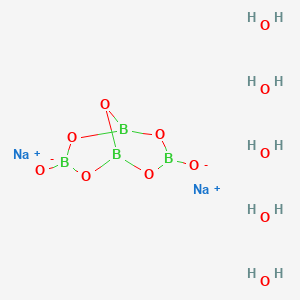
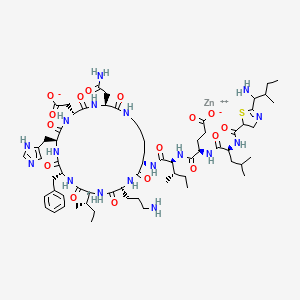
![1H-1,2,4-Triazole,1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-](/img/structure/B7943502.png)
![(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[4-[(2S,5R,8S,11R,14S,17R,20S)-20-(2-amino-2-oxoethyl)-5-(3-aminopropyl)-11-benzyl-8-[(2S)-butan-2-yl]-17-(carboxymethyl)-14-(1H-imidazol-5-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]butylamino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7943506.png)
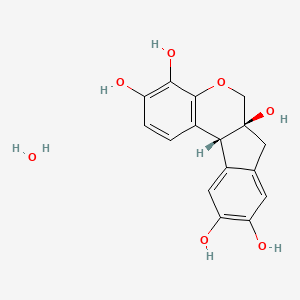


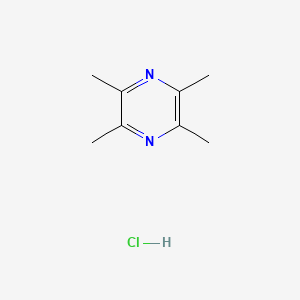
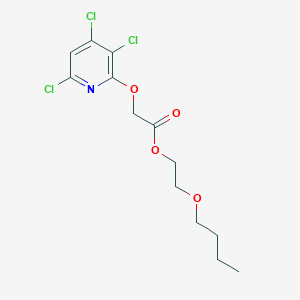
![sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B7943553.png)
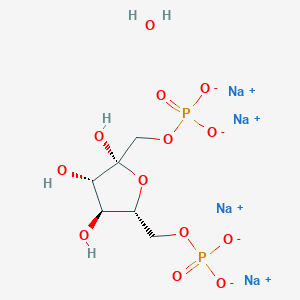
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B7943567.png)
![1,4-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B7943573.png)
